méthyl 3,5-dichloro-2-hydroxybenzoate

Vue d'ensemble

Description

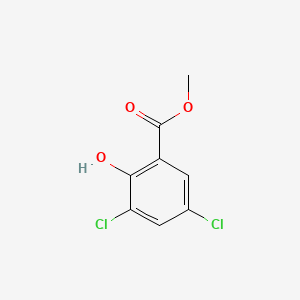

methyl 3,5-dichloro-2-hydroxybenzoate, also known as 3,5-dichloro-2-hydroxybenzoic acid methyl ester, is an organic compound with the molecular formula C8H6Cl2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Applications De Recherche Scientifique

Applications in Organic Synthesis

Methyl 3,5-dichloro-2-hydroxybenzoate serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives have been utilized in the development of antimicrobial agents and anti-cancer drugs.

Key Applications:

-

Synthesis of Antimicrobial Agents:

- Recent studies have demonstrated that derivatives of methyl 3,5-dichloro-2-hydroxybenzoate exhibit significant antimicrobial activity against Gram-positive pathogens and drug-resistant fungi. For instance, compounds based on this structure showed efficacy against Staphylococcus aureus and Candida auris .

-

Biotransformation Studies:

- Research has indicated that methyl 3,5-dichloro-2-hydroxybenzoate can undergo biotransformation to yield various metabolites with potential biological activity. Studies have documented the reduction of this compound to form 3,5-dichloro-4-hydroxybenzyl alcohol, which further participates in biochemical pathways .

Case Studies

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of methyl 3,5-dichloro-2-hydroxybenzoate derivatives against multidrug-resistant pathogens. The results indicated a structure-dependent activity profile, with some derivatives exhibiting potent effects against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Case Study 2: Environmental Impact

The environmental implications of methyl 3,5-dichloro-2-hydroxybenzoate were investigated through its degradation products in anaerobic conditions. The compound was shown to be transformed into potentially harmful dimeric structures under specific biotic conditions . This raises concerns about its persistence in environmental settings.

Data Tables

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester typically involves the esterification of 3,5-dichloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester .

Analyse Des Réactions Chimiques

Types of Reactions

methyl 3,5-dichloro-2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives.

Mécanisme D'action

The mechanism of action of benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s structure allows it to interact with specific proteins and enzymes, leading to the inhibition of their activity and subsequent biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoic acid, 3,5-dichloro-2-hydroxy-: The parent compound without the ester group.

Benzoic acid, 2,4-dichloro-, methyl ester: A similar compound with chlorine atoms at different positions.

Benzoic acid, 3-hydroxy-, methyl ester: A compound with a hydroxyl group instead of chlorine atoms.

Uniqueness

methyl 3,5-dichloro-2-hydroxybenzoate is unique due to the presence of both chlorine atoms and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties.

Activité Biologique

Methyl 3,5-dichloro-2-hydroxybenzoate, a chlorinated derivative of salicylic acid, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

Methyl 3,5-dichloro-2-hydroxybenzoate (C₈H₆Cl₂O₃) is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the aromatic ring and a hydroxyl group at the 2-position. Its molecular weight is approximately 221.04 g/mol, with a melting point ranging from 142 to 144 °C .

Antimicrobial Properties

Recent studies have demonstrated that compounds structurally related to methyl 3,5-dichloro-2-hydroxybenzoate exhibit significant antimicrobial properties against various Gram-positive bacteria and fungi. For instance:

- In vitro Antimicrobial Activity : A study reported that derivatives containing the 3,5-dichloro-2-hydroxyphenyl moiety showed promising activity against multidrug-resistant pathogens such as Staphylococcus aureus and Clostridioides difficile. Specifically, compounds with this structure were found to be four-fold stronger than clindamycin against methicillin-resistant S. aureus strains .

| Pathogen | MIC (µg/mL) | Compound Type |

|---|---|---|

| Staphylococcus aureus | 16 | Hydrazone derivative |

| Clostridioides difficile | 32 | Pyrrolidine derivative |

| Candida auris | 16 | Benzimidazole derivative |

Anticancer Activity

The anticancer potential of methyl 3,5-dichloro-2-hydroxybenzoate has also been explored. In an A549 human pulmonary cancer cell culture model, derivatives with this structure exhibited significant cytotoxicity, suggesting that they may serve as lead compounds for further drug development aimed at cancer treatment .

Biotransformation Studies

Biotransformation studies have indicated that methyl 3,5-dichloro-2-hydroxybenzoate can be metabolized by microbial communities in environmental settings. For example, it was observed that under anaerobic conditions, the compound could undergo demethylation to form more reactive metabolites such as 3,5-dichloro-4-hydroxybenzoate, which may possess distinct biological activities .

Study on Antimicrobial Resistance

A comprehensive investigation into the antimicrobial resistance mechanisms revealed that derivatives of methyl 3,5-dichloro-2-hydroxybenzoate could circumvent common resistance pathways in bacteria. The study highlighted their ability to inhibit biofilm formation in resistant strains of E. faecalis, thus enhancing their therapeutic potential .

Environmental Impact Assessment

Research conducted on the environmental fate of methyl 3,5-dichloro-2-hydroxybenzoate indicated that its degradation products could have implications for ecological health. The formation of bis(3,5-dichloro-4-hydroxyphenyl)methane through abiotic processes raises concerns about its persistence and toxicity in aquatic environments .

Propriétés

IUPAC Name |

methyl 3,5-dichloro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPHSUSTKMYQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064747 | |

| Record name | Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7606-87-3 | |

| Record name | Methyl 3,5-dichloro-2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7606-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007606873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.